3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
Description
Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of electron-withdrawing groups (e.g., Cl) and aromatic substituents typically enhances stability and modulates intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal packing and solubility .
Properties
CAS No. |
618102-51-5 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
HEYIDDYFRMZWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were evaluated for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways. The results suggested that modifications to the pyrazole ring could enhance anti-inflammatory activity, indicating potential for drug development targeting inflammatory diseases.
Agrochemicals
The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Research has shown that pyrazole derivatives can act as effective agents against various agricultural pests.
Case Study: Insecticidal Activity
A study conducted by agricultural scientists demonstrated that certain pyrazole derivatives exhibited significant insecticidal activity against common crop pests. The research highlighted the effectiveness of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid in field trials, suggesting its potential as an environmentally friendly alternative to conventional pesticides.
Material Science
In material science, the compound is explored for its potential use in the synthesis of novel materials with specific electronic properties.
Case Study: Synthesis of Conductive Polymers
Researchers have investigated the incorporation of pyrazole derivatives into polymer matrices to enhance conductivity. The findings indicated that incorporating 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid into polymer composites improved their electrical conductivity significantly, making them suitable for applications in electronic devices.
Table 2: Safety Information
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Environmental Hazards | May cause long-lasting effects to aquatic life |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of the target compound, focusing on substituent variations and their impact on molecular properties:
Key Observations:
- Substituent Complexity and Molecular Weight : The dichloro-fluoro derivative (CAS 618382-92-6) has the highest molecular weight (397.61 g/mol) due to additional halogens, which increase lipophilicity and steric bulk .
- Melting Points: Compounds with rigid aromatic systems (e.g., thieno-pyrazole in ) or dual carboxylic acid groups (e.g., ) exhibit higher melting points, likely due to enhanced hydrogen bonding and crystal lattice stability.
- Hybrid Heterocycles: The thieno-pyrazole derivative (CAS 326618-92-2) incorporates a sulfur atom, which may alter electronic properties and bioavailability compared to purely carbocyclic pyrazoles .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding plays a pivotal role in the physicochemical behavior of these compounds. For instance:
- In contrast, mono-carboxylic acid pyrazoles (e.g., CAS 916766-83-1) rely on weaker interactions, such as C–H···O or π-π stacking, leading to lower melting points and solubility .
Biological Activity
3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
| Property | Value |
|---|---|
| CAS No. | 618102-51-5 |
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
| InChI Key | HEYIDDYFRMZWIG-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that compounds within the pyrazole class exhibit significant anticancer activity. For instance, a study reported that derivatives of pyrazole demonstrated potent inhibitory effects on various cancer cell lines, including:
- MCF-7 (Breast cancer) : IC50 values ranging from to .
- NCI-H460 (Lung cancer) : IC50 values as low as were observed for certain derivatives .
The biological activity of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is believed to involve modulation of specific molecular targets such as kinases and enzymes involved in cell proliferation and apoptosis. Inhibition of Aurora-A kinase has been noted as a significant pathway for its anticancer effects .
Study 1: Antitumor Activity
A recent investigation into various pyrazole derivatives highlighted the antitumor potential of compounds similar to 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid. The study found that certain derivatives induced significant apoptosis in cancer cells with IC50 values indicating strong growth inhibition .
Study 2: Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. One study demonstrated that these compounds could inhibit COX enzymes, which are crucial in the inflammatory response, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) |
|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | Structure | Not specified |
| 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-4-carboxylic acid | Structure | Higher than 0.01 μM |
| 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxamide | Structure | Lower than 0.01 μM |
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with hydrazine derivatives and diketones. For example, describes a protocol where 2,4-dichlorophenylhydrazine reacts with a substituted dioxobutanoate ester in ethanol/toluene, followed by acid-catalyzed cyclization. Key optimizations include:
- Solvent selection (e.g., toluene for azeotropic water removal).
- Catalyst use (paratoluenesulfonic acid for cyclization).
- Purification via column chromatography or recrystallization from acetic acid to achieve >95% purity.
Yield improvements (up to 60%) are achieved by controlling temperature during cyclization and distillation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z 381.6 for CHClNO) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits (IC comparisons to indomethacin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its stability and interaction with biological targets?
X-ray crystallography () reveals:
- Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize the carboxylate group (bond length: 2.68 Å).
- π-π stacking : Chlorophenyl and pyrazole rings interact with biological targets (centroid distances: 3.8–3.9 Å).
- Torsional angles : Substituent orientation (e.g., dihedral angles of 58–69° between aromatic rings) affects membrane permeability .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
Q. What computational methods predict this compound’s structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB: 5KIR) or bacterial FabH enzymes.
- QSAR models : Train regression models using descriptors like LogP, polar surface area, and H-bond donors.
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable target engagement) .
Q. What strategies improve selectivity for target enzymes over off-pathway proteins?
- Fragment-based design : Introduce methyl or methoxy groups to pyrazole C4 to reduce off-target binding.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) to prioritize high-selectivity derivatives.
- Metabolic profiling : LC-MS/MS identifies metabolites causing off-target effects .
Key Recommendations for Researchers
- Prioritize crystallography for SAR validation.
- Use standardized bioassays to enable cross-study comparisons.
- Explore trifluoromethyl or nitro substituents to enhance potency .
For synthesis protocols, refer to ; for crystallography, consult –22; for bioactivity, see . Avoid non-peer-reviewed sources like BenchChem.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
